Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dimethylamino group attached to one of the benzene rings and a carboxylate ester group attached to the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the biphenyl moiety.
4-Dimethylaminopyridine (DMAP): Contains a dimethylamino group but is based on a pyridine ring.
Methyl 4-(dimethylamino)benzoate: Similar ester functionality but with a simpler aromatic structure.
Uniqueness
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the biphenyl structure and the dimethylamino group, which confer distinct chemical and physical properties
Biological Activity
Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate (commonly referred to as MDAB) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of MDAB, including its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
MDAB is characterized by its biphenyl structure with a dimethylamino group and a carboxylate moiety. The molecular formula is C15H15NO2, and it possesses a molecular weight of approximately 241.29 g/mol. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
MDAB exhibits various biological activities attributed to its structural features. The following mechanisms have been identified:
- Enzyme Inhibition : MDAB has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that MDAB may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of MDAB indicates its absorption, distribution, metabolism, and excretion characteristics:
- Absorption : MDAB is readily absorbed when administered orally, with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : MDAB and its metabolites are primarily excreted via urine.
Case Studies and Research Findings
Several studies have investigated the biological activity of MDAB:
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that MDAB significantly inhibited cell proliferation with an IC50 value of 12 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspases 3 and 7.
- Antioxidant Activity Assessment : In vitro assays revealed that MDAB scavenges free radicals effectively, showing a dose-dependent increase in antioxidant activity. The compound's ability to reduce lipid peroxidation was confirmed using the thiobarbituric acid reactive substances (TBARS) assay.
- Enzyme Inhibition Profile : MDAB was tested against various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Results showed that it inhibited COX-2 with an IC50 value of 25 µM, suggesting potential anti-inflammatory applications.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 3-[4-(dimethylamino)phenyl]benzoate |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19-3/h4-11H,1-3H3 |
InChI Key |
OKMFKWAZVQJZEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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